

# Documented Identification of Alpha-Funebrene

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## Compound Focus: (+)-alpha-Funebrene

CAS No.: 50894-66-1

Cat. No.: S1910352

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Alpha-funebrene has been identified in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The following table outlines the key conditions from a published study [1].

Aspect	Details
Sample Material	Methanolic extract of <i>Achillea fragrantissima</i> leaves [1].
Instrumentation	GC-MS system with a non-polar fused silica capillary column [1].
Carrier Gas	Helium, at a constant flow rate of 1.2 mL/min [1].
Injection Volume	2 $\mu$ L [1].
Detection	Mass Spectrometry; compounds identified by comparison with NIST and MAINLIB spectral libraries [1].
Reported Retention Time	17.01 minutes [1].

This method was used for **qualitative identification** (confirming the compound's presence) rather than precise quantification [1].

## Key Chemical Properties for Method Development

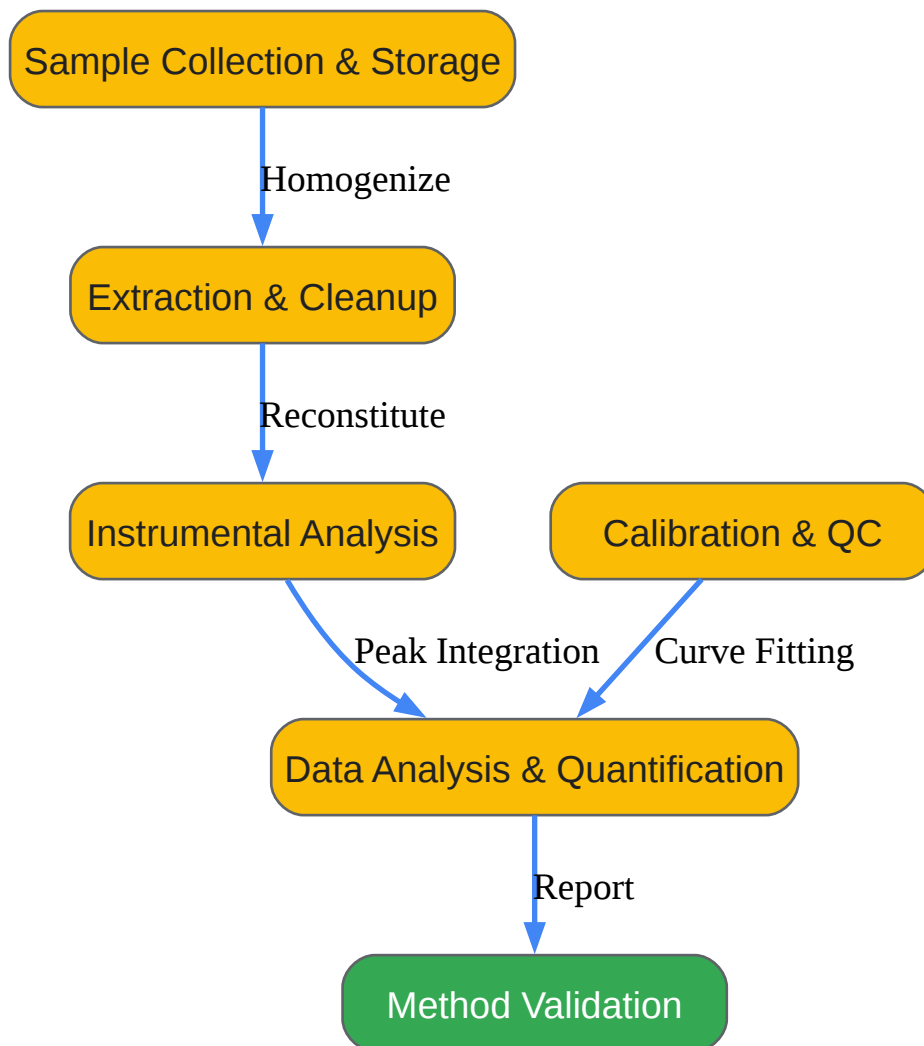
When developing a quantification method, a compound's physical and chemical properties guide the choice of technique and parameters. The data below for alpha-funebrene can serve as a starting point [2].

Property	Value / Information
CAS Registry Number	50894-66-1 [2]
Monoisotopic Mass	204.187800768 g/mol [2]
Predicted Log $K_{ow}$	Not specified, but data available in DashBoard [2]
Predicted Bioconcentration Factor (BCF)	2273 [2]
Predicted Soil Adsorption ( $K_{oc}$ )	129,274 L/kg [2]
Predicted Biodegradation Half-Life	150 days [2]
Lowest PNEC (Fresh Water)	0.12 $\mu\text{g/L}$ [2]

The high predicted BCF and  $K_{oc}$  values suggest alpha-funebrene has high **bioaccumulation potential** and **strong adsorption to soil**, which could influence extraction methods and environmental monitoring approaches [2].

## Workflow for Quantification

The following diagram illustrates a generalized workflow for quantifying a compound like alpha-funebrene, based on standard laboratory practices. The specific parameters would need to be optimized based on the properties listed above.



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## Frequently Asked Questions

**Q1: What is the most common technique for detecting alpha-funebrene?** The most commonly reported technique in the literature is **Gas Chromatography-Mass Spectrometry (GC-MS)** [1]. This method is ideal for volatile and semi-volatile organic compounds like alpha-funebrene.

**Q2: My GC-MS analysis shows a peak at the expected retention time, but the library match score is low. What should I do?**

- **Verify the Standard:** The most reliable step is to run an authentic chemical standard of alpha-funebrene under the same analytical conditions. This confirms the retention time and generates a definitive mass spectrum for comparison [1].
- **Optimize Chromatography:** Low scores can result from co-elution with other compounds. Try modifying the GC temperature program to improve peak separation.
- **Check Instrument Calibration:** Ensure the mass spectrometer is properly calibrated to guarantee accurate mass measurements.

**Q3: How can I move from identifying alpha-funebrene to accurately quantifying it?**

- **Use a Certified Standard:** Obtain a pure alpha-funebrene standard to create a calibration curve. This establishes a direct relationship between the instrument's response (peak area) and the analyte's concentration.
- **Employ an Internal Standard:** Add a known amount of a different, stable compound (an internal standard) to your samples before processing. This corrects for losses during sample preparation and variations in instrument performance.
- **Validate the Method:** Conduct rigorous testing to prove the method is accurate, precise, and reproducible over the desired concentration range.

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## References

1. Preliminary Analysis of Bioactive Compounds and ... [orientjchem.org]
2. NORMAN Substance Factsheets [norman-network.com]

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